
((6-Chloropyridin-3-yl)methyl)zinc pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6-Chloropyridin-3-yl)methyl)zinc pivalate: is an organozinc compound with the molecular formula C11H14ClNO2Zn and a molecular weight of 293.07 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 6-chloropyridin-3-ylmethyl group and a pivalate group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Chloropyridin-3-yl)methyl)zinc pivalate typically involves the reaction of 6-chloropyridin-3-ylmethyl bromide with zinc pivalate in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: ((6-Chloropyridin-3-yl)methyl)zinc pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling , where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound or a substituted alkene .
Scientific Research Applications
Chemistry: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is widely used in organic synthesis as a reagent for forming carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of organozinc compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its ability to form stable carbon-zinc bonds makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of ((6-Chloropyridin-3-yl)methyl)zinc pivalate involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: ((6-Chloropyridin-3-yl)methyl)zinc pivalate is unique due to the presence of both a zinc atom and a pivalate group, which confer specific reactivity and stability. Compared to other chloropyridine derivatives, it offers enhanced reactivity in cross-coupling reactions and greater stability under various reaction conditions .
Properties
CAS No. |
1383708-40-4 |
|---|---|
Molecular Formula |
C11H14ClNO2Zn |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
zinc;2-chloro-5-methanidylpyridine;2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H5ClN.C5H10O2.Zn/c1-5-2-3-6(7)8-4-5;1-5(2,3)4(6)7;/h2-4H,1H2;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
DIQWZPFOPUSJAZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[CH2-]C1=CN=C(C=C1)Cl.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


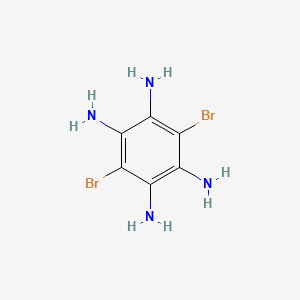
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
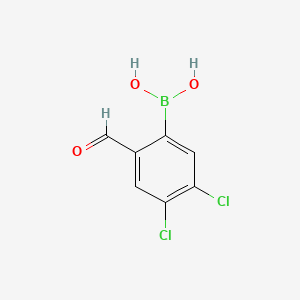
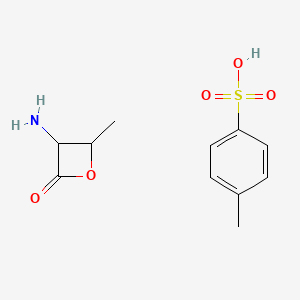
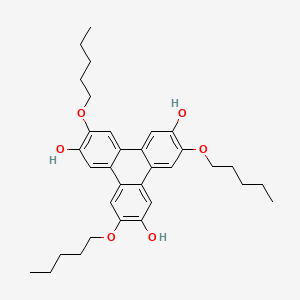
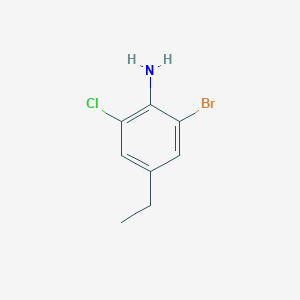
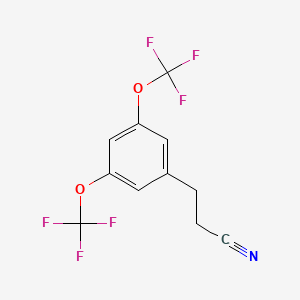
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
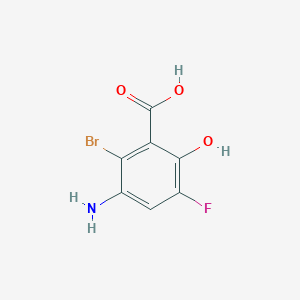
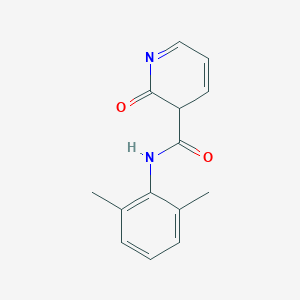


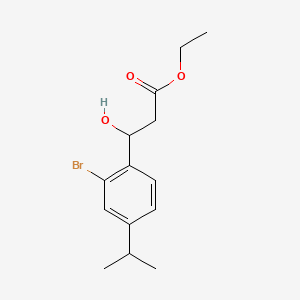
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
